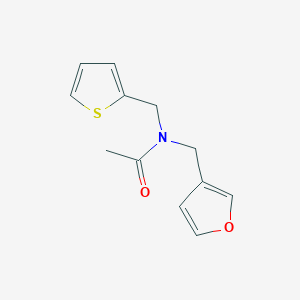

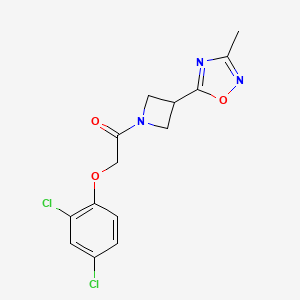

![molecular formula C14H17NO3 B2641137 Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2055840-73-6](/img/structure/B2641137.png)

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are known for their high ring strain which makes them valuable synthetic intermediates .

Synthesis Analysis

The convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

Bicyclo[3.1.0]hexanes are characterized by their unique structure, which includes a three-membered ring . This structure is prevalent in natural products and synthetic bioactive compounds .Chemical Reactions Analysis

Intermolecular processes have been mostly limited to cyclopropanation reactions based on the use of carbenes and metallocarbenes . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Summary of Application

In medicinal chemistry, this compound serves as a versatile building block for synthesizing bicyclic structures prevalent in bioactive compounds . Its unique bicyclic framework is instrumental in creating analogs of natural products and synthetic drugs.

Methods of Application

The compound is synthesized through a (3 + 2) annulation process involving cyclopropenes and aminocyclopropanes, utilizing photoredox catalysis under blue LED irradiation . This method achieves diastereoselective synthesis, crucial for creating compounds with specific stereochemistry.

Results and Outcomes

The synthesis yields compounds with three contiguous stereocenters, including an all-carbon quaternary center. These compounds are valuable for developing treatments for psychiatric disorders and cancer, with some derivatives showing promise in preclinical studies .

Organic Synthesis

Summary of Application

In organic synthesis, the compound is used to create highly strained bicyclic scaffolds that are challenging to synthesize but offer valuable synthetic intermediates .

Methods of Application

The synthesis involves creating the three-membered ring first, followed by a convergent synthesis strategy to build the five-membered ring, which is a novel approach in this field .

Results and Outcomes

The process provides a fast route to bicyclic scaffolds with high ring strain, which are essential for further chemical transformations and can lead to the discovery of new reactions .

Pharmacology

Summary of Application

Pharmacologically, derivatives of this compound are being explored for their affinity to adenosine A3 receptors, which are targets for treating inflammation and cancer .

Methods of Application

Radioligand binding studies are conducted to evaluate the affinity of synthesized nucleosides based on the bicyclo[3.1.0]hexane structure for P1 receptors .

Results and Outcomes

Some derivatives exhibit moderate affinity and high selectivity for A3 receptors, indicating potential for development into therapeutic agents .

Drug Development

Summary of Application

In drug development, the compound’s derivatives are investigated for their structure-affinity relationships with adenosine receptors, which play a central role in purinergic signaling .

Methods of Application

Modifications at various positions of the purine ring and the bicyclo[3.1.0]hexane moiety are studied to understand their impact on receptor affinity .

Results and Outcomes

The most potent derivative shows moderate affinity for the A3 adenosine receptor, suggesting its potential use in drug development for diseases related to adenosine signaling .

Chemical Engineering

Summary of Application

In chemical engineering, the compound is utilized to develop new bicyclo[2.1.1]hexane modules, expanding the sp3-rich chemical space .

Methods of Application

Photochemistry is employed to access new building blocks via [2 + 2] cycloaddition, followed by various transformations to derive new modules .

Results and Outcomes

This approach opens up novel chemical spaces with sp3-rich structures, which are crucial for the development of new materials and bioactive molecules .

Bioactive Compound Synthesis

Summary of Application

The compound is used to synthesize bicyclic structures that are key in the development of new bioactive compounds .

Methods of Application

Efficient and modular approaches are adopted to create new bicyclic modules that can be further derivatized into bioactive compounds .

Results and Outcomes

These new modules significantly contribute to the diversity of bioactive compounds, potentially leading to the discovery of new drugs and treatments .

Eigenschaften

IUPAC Name |

benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-14-6-12(14)7-15(9-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGWUTLIQUXXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol](/img/structure/B2641055.png)

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641056.png)

![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)

![4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2641066.png)

![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)